2-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione
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Description
2-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.384. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators.
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory mediators, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and other pro-inflammatory mediators from arachidonic acid. This can lead to a decrease in inflammation and pain.
Pharmacokinetics
The physicochemical properties of the compound were determined based on lipiński’s rule , which suggests that it may have good bioavailability.
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of pro-inflammatory mediators. This can result in reduced inflammation and pain . Additionally, the compound showed oxidative or nitrosan stress (ROS and RNS) scavenging activity .
Properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-28-15-8-6-14(7-9-15)18-12-19(25)23(13-22-18)10-11-24-20(26)16-4-2-3-5-17(16)21(24)27/h2-9,12-13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTGWNSSNPZEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.